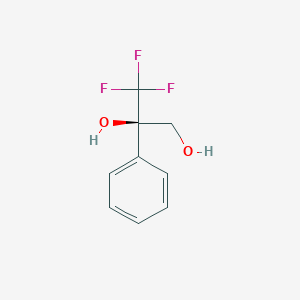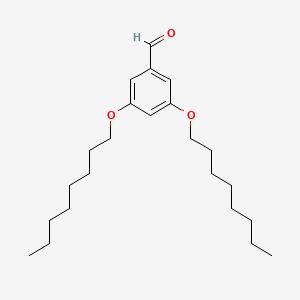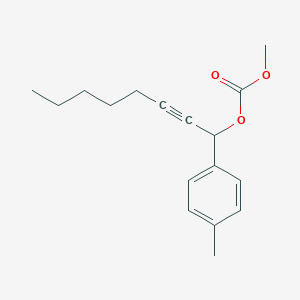
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate ester functional group attached to a methyl-substituted phenyl ring and an oct-2-yn-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate typically involves the reaction of 4-methylphenylacetylene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions, higher efficiency, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of carbamates or carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a probe to study biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate involves its interaction with specific molecular targets. The carbonate ester group can undergo hydrolysis to release the active alkyne and phenyl groups, which can then interact with enzymes or receptors in biological systems. The alkyne group can participate in click chemistry reactions, making it a useful tool for bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with an alkyne group and a carbonate ester.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a similar alkyne group but with a sulfonamide functional group.
Uniqueness
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is unique due to its specific combination of a carbonate ester, a methyl-substituted phenyl ring, and an oct-2-yn-1-yl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
371256-81-4 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
methyl 1-(4-methylphenyl)oct-2-ynyl carbonate |
InChI |
InChI=1S/C17H22O3/c1-4-5-6-7-8-9-16(20-17(18)19-3)15-12-10-14(2)11-13-15/h10-13,16H,4-7H2,1-3H3 |
Clave InChI |
ZDDUUIKKAZOSGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(C1=CC=C(C=C1)C)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
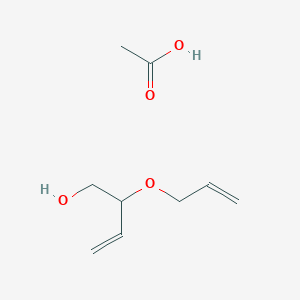
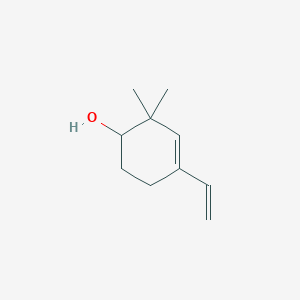
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
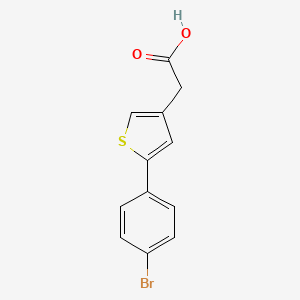
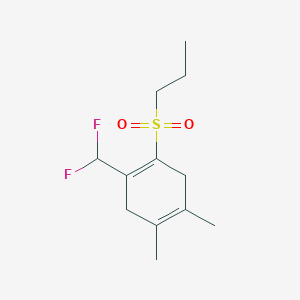
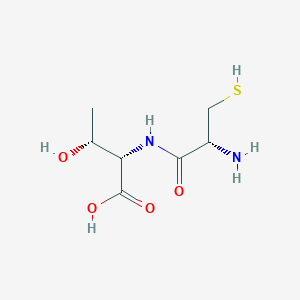
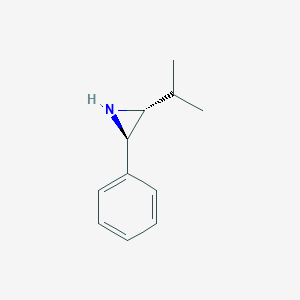

![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
